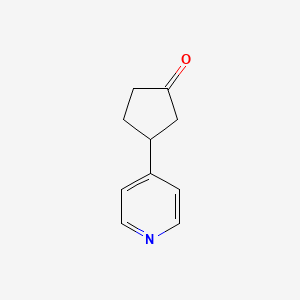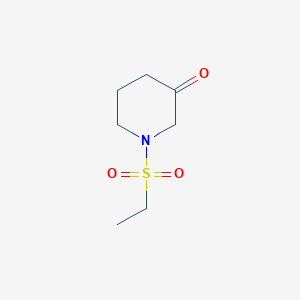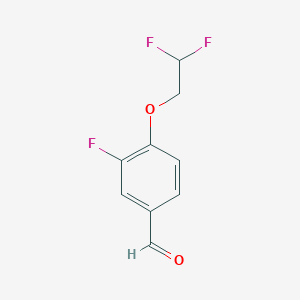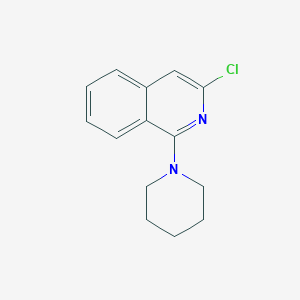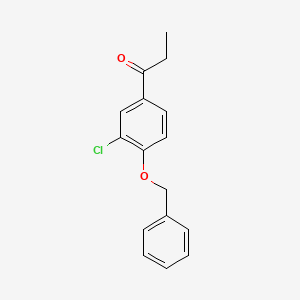
4-(Boc-Aminomethyl)azepan
Übersicht
Beschreibung
4-(Boc-aminomethyl)azepane, also known as tert-butyl N-(azepan-4-ylmethyl)carbamate, is a chemical compound with the molecular formula C12H24N2O2 . It has a molecular weight of 228.33 .
Synthesis Analysis
The synthesis of 4-(Boc-aminomethyl)azepane involves the use of imine reductase (IRED)-catalyzed reductive amination . A triple-mutant I149Y/L200H/W234K was developed which showed high stereoselectivity, of up to >99% (S), toward reductive amination of N-Boc-4-oxo-azepane and different amines .Molecular Structure Analysis
The molecular structure of 4-(Boc-aminomethyl)azepane is represented by the formula C12H24N2O2 . The InChI key for this compound is VZWFLFITYZGQKZ-UHFFFAOYSA-N .Chemical Reactions Analysis
The Boc group in 4-(Boc-aminomethyl)azepane is stable towards most nucleophiles and bases . The formation of Boc-protected amines and amino acids is conducted under either aqueous or anhydrous conditions, by reaction with a base and the anhydride Boc2O .Physical And Chemical Properties Analysis
4-(Boc-aminomethyl)azepane is an oil at room temperature . It has a molecular weight of 228.33 . The compound should be stored in a refrigerator .Wissenschaftliche Forschungsanwendungen
Synthetische Chemie-Zwischenprodukte
Azepan-Derivate, einschließlich „4-(Boc-Aminomethyl)azepan“, werden in der synthetischen Chemie weit verbreitet als wichtige Zwischenprodukte eingesetzt. Sie dienen als Bausteine zur Herstellung komplexer Moleküle aufgrund ihrer vielseitigen Ringstruktur, die verschiedene chemische Reaktionen eingehen kann .
Biokatalyse
Ein spezifisches mutantes Enzym hat eine hohe Stereoselektivität bei der reduktiven Aminierung von N-Boc-4-Oxo-azepan gezeigt, was es zu einem wertvollen Biokatalysator für die asymmetrische Synthese von chiralen Azepan-4-aminen macht . Diese Anwendung ist für die Entwicklung von Arzneimitteln mit hoher Reinheit und Wirksamkeit von Bedeutung.
Medizinische Chemie
Azepan-Derivate finden sich in verschiedenen bioaktiven Molekülen mit medizinischen Eigenschaften. Sie wurden zur Entwicklung neuer Inhibitoren, Antidiabetika, Antikrebsmittel und DNA-Bindungsreagenzien eingesetzt . Diese Verbindungen spielen eine entscheidende Rolle bei der Entdeckung neuer Leitstrukturen für therapeutische Anwendungen.
Opioid-Analgetika
Die Verbindung Proheptazin, ein Azepan-Derivat, wirkt als Opioid-Analgetikum, das Wirkungen wie Analgesie, Sedierung und Übelkeit hervorruft . Dies unterstreicht die Bedeutung von Azepan-Derivaten in der Schmerzbehandlung.
Antikrebsaktivität
Azepan-Derivate haben in der Krebsforschung Potenzial gezeigt. Sie werden auf ihre Fähigkeit untersucht, das Wachstum von Krebszellen zu hemmen, und könnten Schlüsselkomponenten in zukünftigen Krebstherapien sein .
Antidiabetische Aktivität
Diese Verbindungen wurden auch auf ihre antidiabetischen Eigenschaften untersucht. Sie könnten zur Entwicklung neuer Behandlungen für Diabetes beitragen, indem sie auf biologische Pfade wirken, die am Glukosestoffwechsel beteiligt sind .
Antivirale Aktivität
Mit antiviralen Eigenschaften sind Azepan-Derivate Teil der laufenden Forschung zur Bekämpfung von Virusinfektionen. Ihre Strukturmotive machen sie zu geeigneten Kandidaten für die Entwicklung antiviraler Medikamente .
Kardiovaskuläre Therapeutika
Azepan-Gerüste sind in Medikamenten vorhanden, die zur Behandlung von Herz-Kreislauf-Erkrankungen eingesetzt werden. Verbindungen wie Evacetrapib, Benazepril und Tolvaptan enthalten Azepan-Strukturen und werden in klinischen Umgebungen zur Behandlung von herzspezifischen Erkrankungen eingesetzt .
Wirkmechanismus
Safety and Hazards
4-(Boc-aminomethyl)azepane is considered hazardous . It can cause severe skin burns and eye damage, and may cause respiratory irritation . It is harmful if swallowed, in contact with skin, or if inhaled . Safety precautions include avoiding dust formation, avoiding breathing mist, gas, or vapors, avoiding contact with skin and eyes, and using personal protective equipment .
Eigenschaften
IUPAC Name |
tert-butyl N-(azepan-4-ylmethyl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24N2O2/c1-12(2,3)16-11(15)14-9-10-5-4-7-13-8-6-10/h10,13H,4-9H2,1-3H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZWFLFITYZGQKZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1CCCNCC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301139162 | |
| Record name | Carbamic acid, N-[(hexahydro-1H-azepin-4-yl)methyl]-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301139162 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1408074-78-1 | |
| Record name | Carbamic acid, N-[(hexahydro-1H-azepin-4-yl)methyl]-, 1,1-dimethylethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1408074-78-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Carbamic acid, N-[(hexahydro-1H-azepin-4-yl)methyl]-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301139162 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



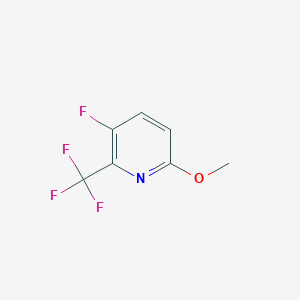

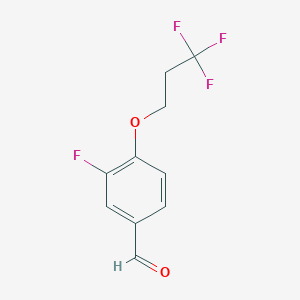

![N-[2-(1H-Benzimidazol-2-yl)ethyl]pyridin-2-amine](/img/structure/B1407172.png)
